

In-Depth Technical Guide to the Spectral Data of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylamino)acetonitrile

Cat. No.: B1295912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **2-(benzylamino)acetonitrile**, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following sections summarize the key spectral data for **2-(benzylamino)acetonitrile** (CAS No: 3010-05-7; Molecular Formula: C₉H₁₀N₂; Molecular Weight: 146.19 g/mol).[1]

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of **2-(benzylamino)acetonitrile**. In Liquid Chromatography-Mass Spectrometry (LCMS), the compound is observed as its protonated form.

Parameter	Value
Molecular Ion ([M+H] ⁺)	m/z 147.2[2]
Molecular Weight	146.19 g/mol [1]

Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem indicates prominent fragments, though specific values beyond the top three peaks are not detailed in the provided information.[\[1\]](#) Predicted collision cross-section data for various adducts are also available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, detailed peak lists for the ^1H and ^{13}C NMR spectra of **2-(benzylamino)acetonitrile** are not publicly available in the immediate search results, the expected resonances can be predicted based on its chemical structure. The actual spectra are available in databases such as SpectraBase.[\[1\]](#)

Expected ^1H NMR Resonances:

Proton Environment	Expected Chemical Shift (ppm)	Expected Multiplicity	Integration
Phenyl (C_6H_5)	~7.2-7.4	Multiplet	5H
Benzyl CH_2	~3.8	Singlet	2H
Methylene ($\text{N-CH}_2\text{-CN}$)	~3.5	Singlet	2H
Amine (NH)	Variable	Broad Singlet	1H

Expected ^{13}C NMR Resonances:

Carbon Environment	Expected Chemical Shift (ppm)
Phenyl (C_6H_5)	~127-138
Benzyl CH_2	~50-55
Methylene ($\text{N-CH}_2\text{-CN}$)	~35-40
Nitrile (CN)	~117-120

Infrared (IR) Spectroscopy Data

A detailed list of IR absorption peaks is not readily available in the public domain. However, the characteristic functional groups in **2-(benzylamino)acetonitrile** would produce predictable absorption bands. Vapor phase IR spectra are noted to be available in databases like SpectraBase.[\[1\]](#)

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300-3500	Medium
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-3000	Medium
C≡N Stretch (Nitrile)	2220-2260	Medium to Weak
C=C Stretch (Aromatic)	1450-1600	Medium to Strong
C-N Stretch	1000-1250	Medium

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound such as **2-(benzylamino)acetonitrile**.

NMR Spectroscopy

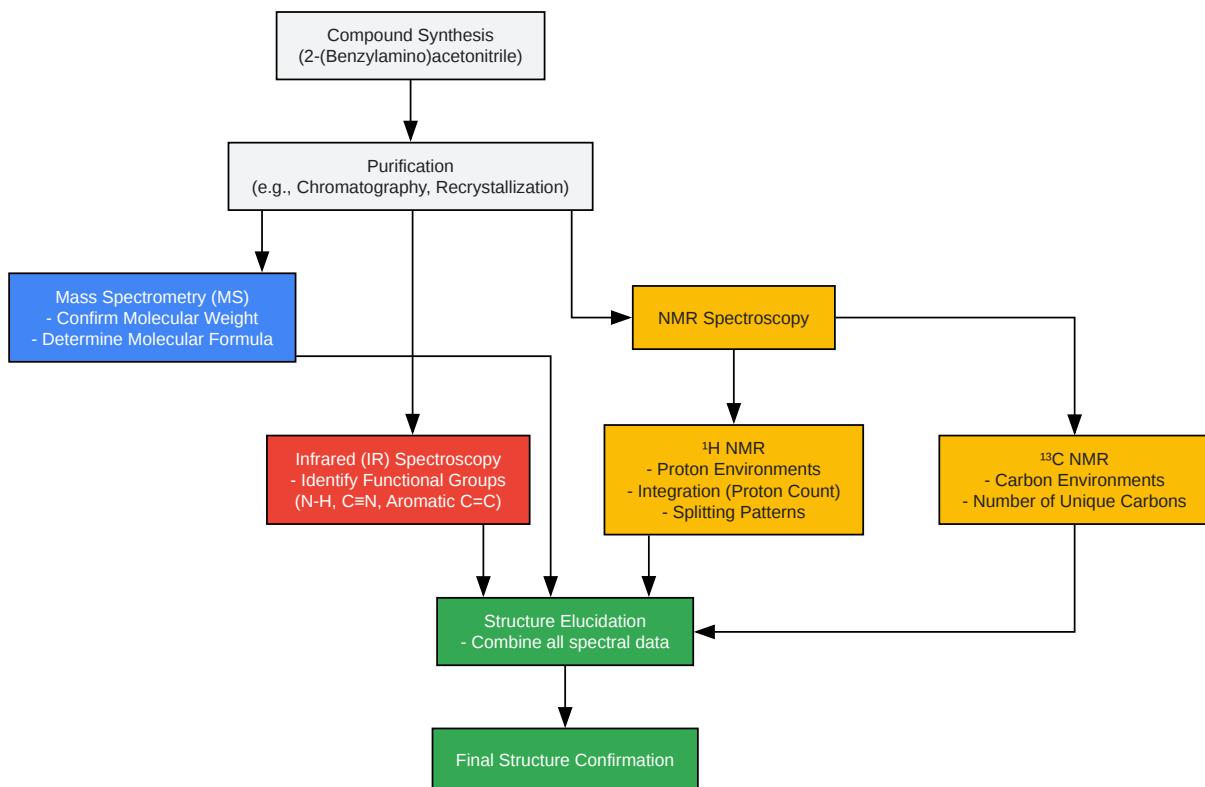
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Standard pulse programs are utilized for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids/oils): A drop of the sample is placed between two KBr or NaCl plates.
 - KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm^{-1}).
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)


- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol, hexane). The concentration is typically in the range of 1-10 $\mu\text{g/mL}$.
- Gas Chromatography: A small volume (e.g., 1 μL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the

resulting ions are separated based on their mass-to-charge ratio (m/z).

- Data Analysis: The mass spectrum for each component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern can be used to identify the compound by comparing it to a spectral library.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **2-(benzylamino)acetonitrile** using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral characterization of **2-(Benzylamino)acetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033871) [hmdb.ca]
- 2. 2-(Benzylamino)acetonitrile | C9H10N2 | CID 242212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 2-(Benzylamino)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295912#2-benzylamino-acetonitrile-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com